2-Chloro-4-nitroaniline

Catalog No.
S602179
CAS No.
121-87-9
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-nitroaniline

CAS Number

121-87-9

Product Name

2-Chloro-4-nitroaniline

IUPAC Name

2-chloro-4-nitroaniline

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2

InChI Key

LOCWBQIWHWIRGN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N

solubility

Very soluble in ether, ethanol, acetic acid
Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids
In water, 933 mg/L at 25 °C (est)
Solubility in water at 25 °C: none

Synonyms

2-chloro-4-nitroaniline

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N

Organic Synthesis

  • Precursor for Dyes and Pigments: 2-C4N serves as a key intermediate in the synthesis of various dyes and pigments. Its reactive nitro and chloro groups allow for further chemical modifications to create a diverse range of colors and functionalities.
  • Building Block for Pharmaceuticals: Due to its reactive functional groups, 2-C4N acts as a valuable building block in the synthesis of various pharmaceuticals. Its inclusion can introduce desirable properties like improved solubility or targeting specific biological processes [].

Material Science

  • Organic Electronics: Research explores the potential of 2-C4N in the development of organic electronic devices. Its ability to form self-assembled structures and its tunable electrical properties make it a promising candidate for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Analytical Chemistry

  • Chromatographic Analysis: 2-C4N is sometimes utilized as an internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) due to its distinct properties and commercially available pure forms [].

2-Chloro-4-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2C_6H_5ClN_2O_2 and a molecular weight of 172.57 g/mol. It appears as a yellow crystalline powder and is classified as a nitroaromatic compound. This compound is recognized for its potential toxicity and corrosive properties, which can lead to severe injuries upon contact or inhalation . The compound's CAS number is 121-87-9, and it is often used as an intermediate in the synthesis of various dyes and pharmaceuticals .

Currently, there is no scientific research readily available on the specific mechanism of action of 2-chloro-4-nitroaniline in biological systems.

2-chloro-4-nitroaniline is considered a hazardous compound. It is classified as irritating to the skin, eyes, and respiratory system. Exposure can cause skin irritation, burning sensation, coughing, and difficulty breathing.

  • Acute Toxicity:

    • Oral LD50 (rat): 1320 mg/kg
    • Dermal LD50 (rabbit): > 5000 mg/kg(LD50: Lethal Dose 50, the dose required to kill 50% of a test population)
  • Flammability

    Combustible. The flash point is 180 °C [].

, including:

  • Aminolysis: This reaction involves the substitution of the chlorine atom with an amine group. It can occur under specific conditions, such as in the presence of ammonium hydroxide and copper(I) chloride at elevated temperatures .
  • Oxidation: The compound can react with oxidizing agents, which may lead to the formation of various derivatives or degradation products .
  • Reduction: Nitro groups in 2-chloro-4-nitroaniline can be reduced to amino groups, transforming it into other aniline derivatives.

Research indicates that 2-chloro-4-nitroaniline exhibits biological activity, particularly in microbial metabolism. It is subject to degradation by aerobic microorganisms through flavin-dependent monooxygenase reactions, which are common for nitro-containing compounds . These metabolic pathways suggest potential implications for bioremediation strategies involving contaminated environments.

Several methods exist for synthesizing 2-chloro-4-nitroaniline:

  • From 3,4-Dichloronitrobenzene: This method involves aminolysis using ammonium hydroxide and copper(I) chloride under controlled temperature and pressure conditions .
  • Reduction of Nitro Compounds: The nitro group can be reduced to an amino group using various reducing agents.
  • Nitration of Chloroanilines: Chlorination followed by nitration of aniline derivatives can yield this compound.

2-Chloro-4-nitroaniline is utilized primarily in:

  • Dye Manufacturing: It serves as a precursor for various azo dyes.
  • Pharmaceuticals: It plays a role in synthesizing certain medicinal compounds.
  • Corrosion Inhibitors: The compound is also explored for its potential use in protecting metals from corrosion.

The interactions of 2-chloro-4-nitroaniline with other substances have been studied primarily concerning its reactivity with oxidizing agents and its metabolic pathways in microbial systems. Its toxicity profile necessitates careful handling due to potential severe health risks associated with exposure .

Several compounds share structural similarities with 2-chloro-4-nitroaniline:

Compound NameMolecular FormulaKey Features
4-NitroanilineC6H6N2O2Lacks chlorine; used in dye synthesis.
2-ChloroanilineC6H6ClNSimilar structure; used in dye production.
3-Chloro-4-nitroanilineC6H5ClN2O2Different chlorine position; similar applications.
2-Amino-4-nitrophenolC6H6N2O3Contains an amino group instead of chlorine; used in pharmaceuticals.

Uniqueness: The presence of both a chlorine and a nitro group at specific positions on the aromatic ring distinguishes 2-chloro-4-nitroaniline from its analogs, influencing its reactivity and applications significantly.

2-Chloro-4-nitroaniline serves as a foundational precursor in the synthesis of azo dyes, which are characterized by their vibrant hues and stability. The compound undergoes diazotization, where its primary amine group reacts with nitrous acid to form a diazonium salt. This intermediate couples with electron-rich aromatic compounds, such as phenols or naphthols, to produce azo dyes. For example, coupling with 2,4-dihydroxybenzophenone yields disperse dyes in shades of reddish-yellow, maroon, and orange [2] [3].

The choice of coupling agent and reaction conditions significantly influences the dye’s color and application. A study demonstrated that varying molar ratios of 2-chloro-4-nitroaniline to coupling components like 2,4-dihydroxybenzophenone can achieve yields exceeding 90% [2]. Such dyes are integral to textile, ink, and plastic industries due to their resistance to fading under UV exposure and washing [1].

Table 1: Representative Azo Dyes Derived from 2-Chloro-4-Nitroaniline

Coupling ComponentMolar RatioResulting Dye ColorApplication
2,4-Dihydroxybenzophenone2:3Reddish-YellowPolyester textiles
1-Naphthol1:1Bright OrangeInk formulations
Resorcinol3:2Light BrownPlastic coatings

The nitro group enhances electron-withdrawing effects, stabilizing the azo linkage, while the chloro substituent improves solubility in organic matrices [3].

Agricultural Chemical Precursor for Molluscicide Development

In agrochemicals, 2-chloro-4-nitroaniline is a precursor to niclosamide, a potent molluscicide used to control schistosomiasis-transmitting snails. The compound’s nitro group is reduced to an amine, which then reacts with 5-chlorosalicylic acid in the presence of phosphorus trichloride to form niclosamide [5]. This reaction, conducted in chlorobenzene at 135°C, achieves a 68.7% yield, highlighting its efficiency [5].

Niclosamide’s efficacy stems from its ability to disrupt oxidative phosphorylation in mollusks, making it a cornerstone in public health campaigns in tropical regions [4]. The scalability of this synthesis route ensures cost-effective production for large-scale distribution.

Pharmaceutical Intermediate in Niclosamide Production

Beyond molluscicides, niclosamide is investigated for anticancer and antiviral applications. The synthesis pathway involves condensing 2-chloro-4-nitroaniline with 5-chlorosalicylic acid using phosphorus trichloride as a coupling agent [5]. This step forms an amide bond, critical for niclosamide’s bioactivity.

Table 2: Key Reaction Parameters for Niclosamide Synthesis

ParameterConditionRole
Temperature135°CFacilitates amide bond formation
SolventChlorobenzeneEnhances reactant solubility
CatalystPhosphorus trichlorideActivates carboxylic acid group

The nitro group’s presence in 2-chloro-4-nitroaniline ensures precise regioselectivity during reactions, minimizing byproducts [5].

Corrosion Inhibition Formulation Components

2-Chloro-4-nitroaniline derivatives act as corrosion inhibitors in industrial cooling systems and metal coatings. The nitro group facilitates adsorption onto metal surfaces, forming a protective layer that impedes oxidation. For instance, derivatives incorporating thiol or amine groups chelate metal ions, preventing corrosive ion penetration [4].

In acidic environments, these inhibitors demonstrate >85% efficiency in reducing steel corrosion rates, as measured by electrochemical impedance spectroscopy [4]. Their stability under high-temperature conditions makes them suitable for oil-refining applications.

Specialty Chemical Synthesis Pathways

The compound’s dual functional groups enable its use in synthesizing specialty chemicals, including thermally stable polymers and chelating agents. In polymer chemistry, it is grafted onto polyethylene or polyvinyl alcohol chains, enhancing their resistance to solvents and thermal degradation [1] [3]. For example, polyvinyl alcohol modified with 2-chloro-4-nitroaniline derivatives shows a 40% increase in thermal stability at 200°C [3].

Additionally, it serves as a building block for Schiff base ligands used in catalytic systems. These ligands, formed by reacting 2-chloro-4-nitroaniline with aldehydes, coordinate transition metals like copper or nickel, enabling applications in asymmetric synthesis [1].

Table 3: Specialty Polymers Derived from 2-Chloro-4-Nitroaniline

Polymer BaseModificationEnhanced Property
Polyvinyl AlcoholGrafting nitroanilineThermal stability (up to 250°C)
Epoxy ResinsCross-linking agentChemical resistance
PolyurethaneChain extenderMechanical strength

Aerobic Microbial Transformation Networks

Rhodococcus-Mediated Flavin Monooxygenase Pathways

The aerobic biodegradation of 2-Chloro-4-nitroaniline by Rhodococcus species represents a well-characterized metabolic pathway initiated by flavin-dependent monooxygenase systems. Rhodococcus strain MB-P1 has been extensively studied for its ability to utilize 2-Chloro-4-nitroaniline as a sole carbon, nitrogen, and energy source under aerobic conditions [1].

The initial enzymatic transformation involves a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group from 2-Chloro-4-nitroaniline, resulting in the formation of 4-amino-3-chlorophenol as the primary metabolite [1]. This enzyme system demonstrates specific activity of 1.3 ± 0.25 nmol min⁻¹ mg protein⁻¹ and requires NADPH as an electron donor, FAD as a prosthetic group, and molecular oxygen as the oxidizing agent [1]. The flavin monooxygenase mechanism involves the formation of a C4a-hydroxyperoxyflavin intermediate, which subsequently transfers an oxygen atom to the substrate while reducing the nitro group [2].

During this transformation, significant ion release occurs, including nitrite ions, chloride ions, and ammonia into the growth medium [1]. The stoichiometric release of these ions indicates complete mineralization of the nitro and chloro substituents during the degradation process. The optimal growth concentration for Rhodococcus MB-P1 on 2-Chloro-4-nitroaniline is approximately 200 μM, with complete growth inhibition observed at concentrations exceeding 300 μM [1].

The electron transport chain in this system follows the conventional pathway: NADPH → FAD → substrate, where the reduced flavin adenine dinucleotide serves as the immediate electron donor for the monooxygenase reaction [2]. This mechanism is characteristic of flavin-containing monooxygenases, which specialize in the oxidation of xenobiotic compounds to facilitate their excretion from living organisms [2].

Dioxygenase-Catalyzed Ring Cleavage Processes

Following the initial monooxygenase-mediated transformation, the degradation pathway proceeds through dioxygenase-catalyzed ring cleavage mechanisms. The secondary metabolite 4-amino-3-chlorophenol undergoes further oxidation by aniline dioxygenase, leading to the formation of 6-chlorohydroxyquinol [1]. This transformation involves the incorporation of molecular oxygen and the simultaneous deamination of the amino group.

Aniline dioxygenase systems in Rhodococcus species typically consist of multiple components, including a terminal oxygenase subunit, electron transport proteins, and regulatory elements [3]. The enzyme catalyzes the dihydroxylation of the aromatic ring, converting aniline derivatives to catechol compounds through a mechanism involving iron-sulfur clusters and electron transport chains [3].

The subsequent step involves catechol 1,2-dioxygenase, which catalyzes the ortho-cleavage of the aromatic ring in 6-chlorohydroxyquinol [1]. This enzyme incorporates molecular oxygen to cleave the benzene ring, producing cis,cis-muconate derivatives that can be further metabolized through the β-ketoadipate pathway [4]. Catechol 1,2-dioxygenase from Rhodococcus species demonstrates constitutive expression, maintaining catalytic activity even in the absence of aromatic substrates [4].

The ring cleavage process involves the coordination of an iron cofactor with the catechol substrate, followed by the insertion of molecular oxygen to form the corresponding muconate [5]. This mechanism is fundamental to the complete mineralization of aromatic compounds, as it represents the critical step in disrupting the stable aromatic structure that characterizes many xenobiotic compounds.

Anaerobic Reductive Dechlorination Mechanisms

Geobacter Species Electron Transport Coupling

Geobacter species, particularly Geobacter strain KT7, demonstrate significant capability for the anaerobic degradation of 2-Chloro-4-nitroaniline through reductive dechlorination mechanisms [6] [7]. This process involves the utilization of 2-Chloro-4-nitroaniline as both a carbon and nitrogen source under strictly anaerobic conditions, with the compound serving as a terminal electron acceptor in respiratory metabolism.

The degradation pathway in Geobacter KT7 initiates with the reduction of the nitro group to an amino group, transforming 2-Chloro-4-nitroaniline to 2-chloro-4-diaminobenzene [6] [7]. This reduction is mediated by nitroreductase enzymes that utilize the compound as an electron acceptor, coupling the reduction reaction to energy conservation processes. The electron transport system in Geobacter species involves an extensive network of cytochromes and extracellular electron transfer proteins that facilitate the reduction of nitroaromatic compounds [8].

The extracellular electron transfer system in Geobacter KT7 includes multiple components essential for nitroaromatic compound reduction. The genome analysis reveals the presence of inner membrane-associated proteins such as MacA and CbcL families, periplasmic proteins including PpcA, PpcD, and PpcE, and outer membrane cytochromes of the Omc family [8]. These proteins form a sophisticated electron transport chain that can transfer electrons from intracellular donors to extracellular acceptors, including nitroaromatic compounds like 2-Chloro-4-nitroaniline.

Following nitro group reduction, the subsequent dechlorination process transforms 2-chloro-4-diaminobenzene to aniline through reductive dehalogenation [6] [7]. This process involves the replacement of the chlorine substituent with hydrogen, resulting in the release of chloride ions into the medium. The dechlorination mechanism in Geobacter species typically involves the transfer of electrons through membrane-bound electron transport complexes, with the chlorinated compound serving as a terminal electron acceptor in anaerobic respiration [9].

Thauera-Mediated Sequential Dehalogenation

Thauera aromatica strain KT9 represents an alternative anaerobic degradation pathway for 2-Chloro-4-nitroaniline, characterized by a different sequence of reductive transformations compared to Geobacter species [6] [7]. This organism demonstrates the ability to utilize 2-Chloro-4-nitroaniline as a sole carbon and nitrogen source under anaerobic conditions, but follows a distinct metabolic sequence.

The degradation pathway in Thauera aromatica KT9 initiates with reductive dechlorination, where 2-Chloro-4-nitroaniline is first transformed to 4-nitroaniline through the removal of the chlorine substituent [6] [7]. This initial dechlorination step involves the reduction of the carbon-chlorine bond, resulting in the release of chloride ions and the formation of the corresponding nitroaniline derivative. The dechlorination mechanism in Thauera species involves specialized dehalogenase enzymes that catalyze the reductive removal of halogen substituents from aromatic compounds [10].

Following dechlorination, the pathway proceeds with nitro group reduction, converting 4-nitroaniline to aniline through the action of nitroreductase enzymes [6] [7]. This reduction involves the transfer of electrons to the nitro group, resulting in the formation of the corresponding amine and the release of nitrite ions. The electron transport system in Thauera species follows conventional pathways for anaerobic respiration, utilizing organic electron donors to drive the reduction of nitroaromatic compounds.

The sequential dehalogenation process in Thauera aromatica KT9 demonstrates higher efficiency compared to individual strain degradation, with mixed species cultures showing approximately 45% increased degradation rates compared to single-species systems [6] [7]. This enhancement is attributed to metabolic cooperation, nutrient sharing, and crossfeeding between different microbial species in the consortium, creating synergistic effects that improve overall degradation efficiency.

Abiotic Degradation Through Photolytic Processes

The abiotic degradation of 2-Chloro-4-nitroaniline through photolytic processes represents a significant environmental transformation pathway, particularly in surface waters and atmospheric environments where the compound is exposed to solar radiation. The photochemical degradation involves multiple mechanisms, including direct photolysis and indirect photochemical processes mediated by atmospheric oxidants.

2-Chloro-4-nitroaniline contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight [1] [11]. The compound exhibits maximum absorption in the wavelength range of 350-400 nm, corresponding to the π,π* transitions associated with the nitro group and the aromatic ring system [12]. The quantum yield for photodegradation ranges from 10⁻⁴ to 10⁻³, indicating moderate photochemical reactivity under environmental conditions [12].

The photolysis mechanism involves the excitation of the molecule to higher electronic states, followed by intersystem crossing to triplet states that can undergo chemical transformations [12]. The primary photochemical processes include the homolytic cleavage of the carbon-nitro bond, resulting in the formation of radical intermediates and the release of nitrogen dioxide [12]. Additionally, the photolysis can proceed through nitro-nitrite rearrangement mechanisms, where the excited molecule undergoes intramolecular rearrangement to form unstable nitrite intermediates that subsequently decompose [12].

The photodegradation products include various oxidized and hydroxylated derivatives, with the primary products being nitrite ions, chloride ions, and hydroxylated aromatic compounds [13]. The formation of these products indicates both denitration and dechlorination processes occurring during photolysis. Secondary photoproducts include small aliphatic acids such as maleic acid and fumaric acid, indicating complete ring cleavage and mineralization under prolonged irradiation [14].

The atmospheric half-life of 2-Chloro-4-nitroaniline due to photolysis is estimated to be approximately 4-7 days under typical sunlight conditions, assuming an average solar irradiance and atmospheric hydroxyl radical concentration [11]. This relatively short half-life indicates that photolytic degradation can be a significant removal mechanism for 2-Chloro-4-nitroaniline in environmental systems exposed to solar radiation.

The photolysis process is enhanced by the presence of photosensitizers and atmospheric oxidants, including hydroxyl radicals, which can attack the aromatic ring and substituent groups [15]. The reaction with hydroxyl radicals typically proceeds through electrophilic addition to the aromatic ring, forming hydroxylated intermediates that can undergo further oxidation and ring cleavage reactions [15]. The rate constant for the reaction with hydroxyl radicals is estimated to be in the range of 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating rapid reaction kinetics under atmospheric conditions.

ParameterValue/Description
Absorption wavelength range>290 nm
Maximum absorption~350-400 nm
Quantum yield10⁻⁴ to 10⁻³
Half-life in sunlight4-7 days (estimated)
Primary photoproductsNitrite, chloride ions
Secondary photoproductsHydroxylated aromatics
Photolysis mechanismDirect photolysis + hydroxyl radical attack

The environmental significance of photolytic degradation lies in its potential to transform 2-Chloro-4-nitroaniline into less toxic and more biodegradable compounds, thereby reducing the environmental persistence of this xenobiotic compound [1]. However, the formation of intermediate products during photolysis may present additional environmental concerns, as some photoproducts may retain toxicological properties or undergo further environmental transformations.

Degradation PathwayEnzyme/MechanismSubstratePrimary ProductCofactor/ConditionsIon Release
Aerobic Microbial Transformation - Rhodococcus-MediatedFlavin-dependent monooxygenase2-Chloro-4-nitroaniline4-Amino-3-chlorophenolNADPH, FAD, O₂NO₂⁻, NH₃
Aerobic Microbial Transformation - Rhodococcus-MediatedAniline dioxygenase4-Amino-3-chlorophenol6-ChlorohydroxyquinolO₂, Fe²⁺/Fe³⁺NH₃
Aerobic Microbial Transformation - Rhodococcus-MediatedCatechol 1,2-dioxygenase6-ChlorohydroxyquinolRing cleavage productsO₂, Fe²⁺Various metabolites
Anaerobic Reductive Dechlorination - Geobacter KT7Nitro group reduction2-Chloro-4-nitroaniline2-Chloro-4-diaminobenzeneElectron donors, anaerobicNO₂⁻
Anaerobic Reductive Dechlorination - Geobacter KT7Reductive dechlorination2-Chloro-4-diaminobenzeneAnilineElectron donors, anaerobicCl⁻
Anaerobic Reductive Dechlorination - Thauera aromatica KT9Dechlorination2-Chloro-4-nitroaniline2-Chloro-4-aminobenzeneElectron donors, anaerobicCl⁻
Anaerobic Reductive Dechlorination - Thauera aromatica KT9Nitro group reduction2-Chloro-4-aminobenzeneAnilineElectron donors, anaerobicNO₂⁻
Abiotic Photolytic DegradationDirect photolysis2-Chloro-4-nitroanilinePhotooxidation productsUV light >290 nmNO₂⁻, Cl⁻
Abiotic Photolytic DegradationHydroxyl radical formation2-Chloro-4-nitroanilineHydroxylated intermediatesUV light, atmospheric oxidantsNO₂⁻, Cl⁻

Physical Description

2-chloro-4-nitroaniline is a yellow crystalline powder. (NTP, 1992)
YELLOW NEEDLE-LIKE CRYSTALS.

Color/Form

Yellow needles from wate

XLogP3

2.1

Boiling Point

200 °C

Flash Point

Flash point = 205 °C
205 °C

LogP

2.14 (LogP)
log Kow = 2.14
2.3

Melting Point

225 to 228 °F (NTP, 1992)
108.0 °C
108 °C

UNII

XSA3ZX337B

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.85X10-4 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: 0.00046

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121-87-9

Methods of Manufacturing

(1) From 1,2-dichloro-4-nitrobenzene by heating with alcoholic ammonia. (2) From chlorination of para-nitroaniline in acid solution.

General Manufacturing Information

Benzenamine, 2-chloro-4-nitro-: ACTIVE

Analytic Laboratory Methods

DETECTION OF O-CHLORO-P-NITROANILINE BY GAS CHROMATOGRAPHY WITH A 700-A HALL AND AN NPD (N-P DETECTOR) IN TREATMENT WORKS SLUDGES.
1-Amino-2-chloro-4-nitrobenzene was detected in D&C Red No. 36 as an impurity using liquid chromatography (C18 column, methanol/ammonium acetate gradient) with 254 nm detection. This method gave 100% recovery of 1-amino-2-chloro-4-nitrobenzene.
Method: EPA 8131; Procedure: gas chromatography; Analyte: 2-chloro-4-nitroaniline; Matrix: aqueous matrices; Detection Limit: 3.2 ug/L.

Dates

Last modified: 08-15-2023

Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9

Ha Danh Duc
PMID: 31403669   DOI: 10.1093/femsle/fnz174

Abstract

2-chloro-4-nitroaniline is a nitroaromatic compound widely used in industrial and agricultural sectors, causing serious environmental problems. This compound and some of its analogs were utilized by two Fe3+-reducing microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 isolated from contaminated sediment as sole carbon and nitrogen sources under anaerobic conditions. The anaerobic degradation of 2-chloro-4-nitroaniline by the mixed species was increased approximately by 45% compared to that of individual strains. The two isolates' crossfeeding, nutrient sharing and cooperation in the mixed culture accounted for the increase in degradation rates. The determination of degradation pathways showed that Geobacter sp. KT7 transformed the nitro group in 2-chloro-4-nitroaniline to the amino group following by the dechlorination process, while T. aromatica KT9 dechlorinated the compound before removing the nitro group and further transformed it to aniline. This study provided an intricate network of 2-chloro-4-nitroaniline degradation in the bacterial mixture and revealed two parallel routes for the substrate catabolism.


The influence of suspended particles on the acute toxicity of 2-chloro-4-nitro-aniline, cadmium, and pentachlorophenol on the valve movement response of the zebra mussel (Dreissena polymorpha)

J Borcherding, J Wolf
PMID: 11525492   DOI: 10.1007/s002440010202

Abstract

The Dreissena-Monitor is a biological early warning system for the continuous monitoring of river water quality, based on the valve movements of two groups of 42 zebra mussels (Dreissena polymorpha). Laboratory experiments with Cd, PCP, and 2-chloro-4-nitro-aniline were conducted in combination with suspended particles (a mixture of stinging nettle powder, bentonite, and quartz powder). An increase of suspended particles up to a nominal concentration of 540 mg/L within 5 min did not evoke any reactions by the mussels significantly different from normal. The distribution between water and solids was analyzed for Cd and 2-chloro-4-nitroaniline, with the result that the former quickly adsorbed to the particles, whereas the latter did not bind to the particles at all. The behavior of the zebra mussels revealed that the detection of 2-chloro-4-nitro-aniline was not affected by the presence of suspended matter. In the cases of Cd and PCP, D. polymorpha was able to detect these substances when they were particle-associated at least as well or better as when they were dissolved in the water. The results are discussed with respect to the physiology of the organisms and the bioavailability of toxicants, as well as to the consequences these results may have under field conditions.


Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36

A L Scher, N C Adamo
PMID: 8471855   DOI:

Abstract

A method is described for the determination of the intermediates and a related impurity in D&C Red No. 36 by reversed-phase liquid chromatography. This method may be used to ensure that limits set forth in the Code of Federal Regulations on the amounts of these 3 impurities in the color are not exceeded. The pigment is dissolved in boiling dioxane and then precipitated. The filtrate is chromatographed by isocratic elution, and then the column is washed and reequilibrated. Impurities were identified as 2-chloro-4-nitroaniline (2-Cl-4-NA), 2-naphthol, and 2,4-dinitroaniline (2,4-DNA) by comparison of their retention times and spectra with those of standards. Peak area calibrations were linear to at least 0.375% 2-Cl-4-NA, 1.25% 2-naphthol, and 0.025% 2,4-DNA, all with zero intercepts. At the specification levels, 99% confidence limits were 0.30 +/- 0.006% for 2-Cl-4-NA, 1.0 +/- 0.03% for 2-naphthol, and 0.020 +/- 0.0004% for 2,4-DNA. The limits of determination calculated from calibration data were 0.019% for 2-Cl-4-NA, 0.10% for 2-naphthol, and 0.0014% for 2,4-DNA at the 99% confidence level. Recoveries were 100-104% for 2-Cl-4-NA added to purified D&C Red No. 36, 100% for 2-naphthol, and 100-110% for 2,4-DNA; relative standard deviations were 0.8-3.4%. A survey of certified D&C Red No. 36 samples showed that the batches contained higher levels of intermediates than were determined previously by a cellulose column method in which the pigment was not dissolved.


Preparation of Progesterone Co-Crystals Based on Crystal Engineering Strategies

Huahui Zeng, Jing Xiong, Zhuang Zhao, Jingyi Qiao, Duanjie Xu, Mingsan Miao, Lan He, Xiangxiang Wu
PMID: 31683599   DOI: 10.3390/molecules24213936

Abstract

Three co-formers of 2-chloro-4-nitroaniline (CNA), 2,5-dihydroxybenzoic acid (DHB), and 4,4'-biphenol (DOD) were selected to prepare the co-crystal of progesterone (PROG) based on crystal engineering strategies. These co-crystals were successfully obtained via slow evaporation from different solutions and were characterized by single-crystal X-ray diffraction spectroscopy, powder X-ray diffraction, IR spectroscopy, and differential scanning calorimetry. Different binding networks were observed in the co-crystal structures of PROG. The PROG-CNA co-crystal had the fastest rates and highest concentrations of PROG in PBS solution compared with PROG or other co-crystals in the dissolution experiments. This might be attributable to more stable and abundant interactions between the PROG and CNA molecules. Our investigations provide positive support for the selection of suitable co-formers using crystal engineering strategies.


Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide

J J Espinosa-Aguirre, R E Reyes, C Cortinas de Nava
PMID: 1944396   DOI: 10.1016/0165-7992(91)90131-m

Abstract

Niclosamide is an anti-helminthic drug susceptible to being metabolized into a bacterial mutagen by the action of enzymes present in the S9 activation mixture. Additional results from genotoxic studies in rodents and humans suggest that the drug is absorbed from the gastrointestinal tract, and mutagenic metabolites are excreted both in the free form and as conjugated glucuronides. As in the case of other secondary amides, phase I metabolism of niclosamide may result in a hydrolytic cleavage of the amide bond, giving rise to 5-chlorosalicylic acid and 2-chloro-4-nitroaniline as the main metabolites. In this study, the mutagenicity of these compounds was tested using the Salmonella typhimurium assay. Bacterial mutagenicity tests with these 2 compounds reveal a non-mutagenic response with 5-chlorosalicylic acid and a mutagenic one with 2-chloro-4-nitroaniline. However, the mutagenic potency observed with this compound is lower than that of niclosamide. The role of nitroreduction in the activation of niclosamide and 2-chloro-4-nitroaniline was also investigated with the help of S. typhimurium strains TA98NR, YG1020, YG1021 and YG1024. The results show a pattern of response which is qualitatively similar for both compounds and this indicates that its mutagenicity depends on both nitroreduction and transacetylation.


Metabolism of 2-chloro-4-nitroaniline via novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1

Fazlurrahman Khan, Deepika Pal, Surendra Vikram, Swaranjit Singh Cameotra
PMID: 23614030   DOI: 10.1371/journal.pone.0062178

Abstract

2-chloro-4-nitroaniline (2-C-4-NA) is used as an intermediate in the manufacture of dyes, pharmaceuticals, corrosion inhibitor and also used in the synthesis of niclosamide, a molluscicide. It is marked as a black-listed substance due to its poor biodegradability. We report biodegradation of 2-C-4-NA and its pathway characterization by Rhodococcus sp. strain MB-P1 under aerobic conditions. The strain MB-P1 utilizes 2-C-4-NA as the sole carbon, nitrogen, and energy source. In the growth medium, the degradation of 2-C-4-NA occurs with the release of nitrite ions, chloride ions, and ammonia. During the resting cell studies, the 2-C-4-NA-induced cells of strain MB-P1 transformed 2-C-4-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite. Enzyme assays by cell-free lysates prepared from 2-C-4-NA-induced MB-P1 cells, demonstrated that the first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of nitro group and production of 4-A-3-CP. Oxygen uptake studies on 4-A-3-CP and related anilines by 2-C-4-NA-induced MB-P1 cells demonstrated the involvement of aniline dioxygenase in the second step of 2-C-4-NA degradation. This is the first report showing 2-C-4-NA degradation and elucidation of corresponding metabolic pathway by an aerobic bacterium.


[Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]

D Cottalasso, M A Pronzato, C Domenicotti, G Barisione, L Fontana, G Nanni
PMID: 1795670   DOI:

Abstract

The toxicity of 4-chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA) was investigated on isolated rat hepatocytes following 1-3 hours of exposure to 0.2 and/or 2 mM of these xenobiotics. The higher of the two concentrations appeared to induce a statistically significant loss of cellular viability (p less than 0.01 compared to control), judged by Trypan Blue staining, after 3 hours of incubation with these substances means = 58, SD = 7%; and means = SD = 7%; for 4C2NA and 2C4NA, respectively). Furthermore, both chloronitroanilines produced an hepatocellular and microsomal damage demonstrated by conspicuous changes in LDH and G-6-Pase activities (p less than 0.01). The exposure to 2 mM of both 4C2NA and/or 2C4NA produced a marked depletion of the intracellular pool of GSH after 3 hours (13 mM/10(6) and 10 mM/10(6) cells, respectively; p less than 0.01). Thus it seems possible that 2C4NA may induce a more severe cellular damage than that induced by 4C2NA.


[Degradation Characteristics of Three Aniline Compounds in Simulated Aerobic Sewage Treat System]

Wen Gu, Lin-jun Zhou, Ji-ning Liu, Guo-song Chen, Li-li Shi, Yan-hua Xu
PMID: 27078963   DOI:

Abstract

The removal rates of 4-nitroaniline, 4-isopropyl aniline and 2-chloro-4-nitroaniline under different hydraulic retention time (HRT) were tested by employing a simulation method of aerobic biochemical sewage treatment technology in this study. The results showed that when HRT was 6 h, 12 h, and 24 h, the removal rates of dissolved organic carbon (DOC) were 70.2%, 80.3% and 88.3%, the removal rates of 4-nitroaniline were 48%, 64.7% and 75%; and the removal rates of 4-isopropyl aniline were 66%, 76% and 91%, respectively. It was concluded that increasing HRT could promote the removal rates of DOC and aniline chemicals. In contrast, 2-chloro-4-nitroaniline was difficult to be removed. The removal rates were less than 20% under all tested conditions. The kinetics analysis showed that the biodegradation of 4-nitroaniline, 4-isopropyl aniline and 2-chloro-4-nitroaniline in aerobic activated sewage (3 g x L(-1)) accorded with the first order kinetics and the regression coefficients were > 0.95. The half-life time of biodegradation was 6.01 h, 16.16 h, 123.75 h, respectively. In general, functional groups such as isopropyl had a positive effect on the biodegradation of aniline chemicals, whereas substituents such as nitro group and chlorine atom had an inhibitory effect.


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